Scaffold-Level Akt1 Inhibitory Potency: Pyrazol-Furan Carboxamide Benchmark vs. Clinical Candidate GSK2141795
No direct IC50 data for CAS 2034552-85-5 in purified Akt1 enzymatic assay is publicly available. However, the core pyrazol‑furan carboxamide scaffold to which it belongs has been systematically profiled. The most potent analogue from the series, compound 25e, inhibited Akt1‑mediated phosphorylation of PRAS40 in LNCaP cells with an IC50 of 30.4 nM [1]. This cellular IC50 matched favorably with that of the clinical Akt inhibitor GSK2141795 in the same mechanistic assay (Fig. 2B of the primary study). By inference, the 2,5‑dimethylfuran‑3‑carboxamide core is compatible with low‑nanomolar cellular target engagement; the 4‑phenylpyrazole appendage present in CAS 2034552‑85‑5 replaces the dichlorophenyl‑propanamine warhead of 25e and may redirect kinase selectivity. Until direct measurement is performed, the scaffold benchmark of IC50 ≈ 30 nM (cellular p‑PRAS40) should be treated as a class‑level reference, not a compound‑specific claim.
| Evidence Dimension | Cellular Akt1 inhibition (p‑PRAS40 IC50) |
|---|---|
| Target Compound Data | Not measured |
| Comparator Or Baseline | Compound 25e (pyrazol-furan carboxamide analogue): IC50 = 30.4 nM; GSK2141795 (clinical Akt inhibitor): IC50 comparable in same assay |
| Quantified Difference | N/A (no direct data for target compound) |
| Conditions | LNCaP prostate cancer cell line; Western blot quantification of phospho‑PRAS40 (Akt substrate) |
Why This Matters
Documents the intrinsic potency ceiling of the chemotype; any procurement decision for CAS 2034552‑85‑5 must acknowledge that its Akt1 activity remains unmeasured, but the scaffold itself is validated at low‑nanomolar cellular potency.
- [1] Zhan W, et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;118:27-42. doi:10.1016/j.ejmech.2016.04.049 View Source
